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molecular formula C9H9ClO3 B1601788 3-Chloro-2,4-dimethoxybenzaldehyde CAS No. 72482-14-5

3-Chloro-2,4-dimethoxybenzaldehyde

Cat. No. B1601788
M. Wt: 200.62 g/mol
InChI Key: XBWCSKPPTSIOOA-UHFFFAOYSA-N
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Patent
US04490384

Procedure details

To a solution of 72.0 g. (0.359 mol) of (13h) in 450 ml. of CH2Cl2 at -50° C. under N2 was added dropwise 90.0 g. (0.359 mol) of BBr3. After the addition was complete, the reaction mixture was warmed to 0° C. and stirred for 1 hour. The reaction mixture was then poured into 500 ml. of ice-water and extracted with EtOAc. The organic solution was washed with aqueous NaCl and dried over Na2SO4. Evaporation of the EtOAc gave a residue that was rapidly passed through a silica gel column eluting with an EtOAc/CH2Cl2 mixture. This afforded 49.5 g. of (14h), m.p. 114°-117° C. Analysis (C8H7ClO3) C,H.
Quantity
0.359 mol
Type
reactant
Reaction Step One
Name
Quantity
0.359 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:12]C)=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].B(Br)(Br)Br>C(Cl)Cl>[Cl:1][C:2]1[C:3]([OH:12])=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
0.359 mol
Type
reactant
Smiles
ClC=1C(=C(C=O)C=CC1OC)OC
Step Two
Name
Quantity
0.359 mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into 500 ml
EXTRACTION
Type
EXTRACTION
Details
of ice-water and extracted with EtOAc
WASH
Type
WASH
Details
The organic solution was washed with aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the EtOAc
CUSTOM
Type
CUSTOM
Details
gave a residue that
WASH
Type
WASH
Details
eluting with an EtOAc/CH2Cl2 mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C(=C(C=O)C=CC1OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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